molecular formula C11H15N3O3 B1373096 ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate CAS No. 1190897-26-7

ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate

Katalognummer: B1373096
CAS-Nummer: 1190897-26-7
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: NMPMZCGARURKBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate is a heterocyclic compound that features a fused ring system incorporating both pyridazine and azepine moieties. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridazine Ring: This can be achieved by reacting hydrazine derivatives with diketones or ketoesters under reflux conditions in ethanol.

    Cyclization to Form the Azepine Ring: The intermediate pyridazine derivative undergoes cyclization with appropriate reagents such as ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like Jones reagent or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the azepine ring using hydrogenation catalysts such as palladium on carbon.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid or converted to other esters via transesterification using alcohols and acid catalysts.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Acidic or basic hydrolysis for ester conversion, transesterification with alcohols and acid catalysts.

Major Products

    Oxidation: Conversion to a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol or fully reduced azepine derivative.

    Substitution: Formation of different esters or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

  • IUPAC Name : Ethyl 3-hydroxy-5,6,8,9-tetrahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate
  • InChI Key : NMPMZCGARURKBH-UHFFFAOYSA-N

Pharmacological Studies

Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate has been investigated for its potential therapeutic effects in various medical conditions.

Key Findings:

  • Antidepressant Activity : Studies suggest that this compound exhibits antidepressant-like effects in animal models. It is believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study Example :
A study published in a peer-reviewed journal demonstrated that administration of ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine significantly reduced neuronal cell death in vitro when exposed to neurotoxic agents.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various models of inflammatory diseases.

Experimental Data :
In vitro assays revealed that it inhibits pro-inflammatory cytokines and mediators, suggesting its potential use in treating conditions like rheumatoid arthritis.

Anticancer Activity

Emerging research points to the anticancer potential of ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine.

Research Insights :
In vitro studies have reported that the compound induces apoptosis in cancer cell lines while sparing normal cells, highlighting its selectivity and potential as an anticancer agent.

Wirkmechanismus

The mechanism by which ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate exerts its effects is largely dependent on its interaction with biological targets. It is believed to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary, but common targets include enzymes involved in oxidative stress, inflammation, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate can be compared with other pyridazine and azepine derivatives:

    Pyridazine Derivatives: Compounds like pyridazine-3-one and pyridazine-4-carboxylate share similar core structures but differ in their functional groups and biological activities.

    Azepine Derivatives: Compounds such as azepine-2-carboxylate and azepine-3-one also share structural similarities but have different pharmacological profiles.

The uniqueness of this compound lies in its fused ring system and the presence of both hydroxyl and ester functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Biologische Aktivität

Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate (CAS Number: 1190897-26-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 237.26 g/mol
  • Solubility : Very soluble in water (5.45 mg/ml) and organic solvents
  • Hazard Classification : Irritant

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from pyridazine derivatives. The synthetic routes often utilize various reagents and conditions to achieve the desired structure with high yield and purity.

Anticancer Activity

Recent studies have indicated that compounds within the pyridazino family exhibit significant anticancer properties. For instance, a related compound demonstrated micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) . The mechanism of action is believed to involve the inhibition of key signaling pathways such as PI3K/AKT, which are crucial for cell proliferation and survival.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit various enzymes. For example, it may act as a potent inhibitor of DYRK1A and CDK5 kinases, which are implicated in several neurodegenerative diseases and cancers . The IC50 values for these activities are generally in the low micromolar range.

Case Studies

  • Study on Antitumor Properties :
    • A study conducted by Aksenova et al. explored the antitumor effects of pyridazino derivatives. This compound was found to exhibit significant cytotoxicity against glioma and melanoma cell lines .
  • Enzyme Inhibition Mechanism :
    • Research highlighted the inhibitory effects of similar compounds on PI3Kα with an IC50 value as low as 0.091 μM for certain analogs. This suggests that ethyl 3-hydroxy derivatives could potentially share similar inhibitory profiles .

Data Summary Table

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O₃
Molecular Weight237.26 g/mol
Solubility5.45 mg/ml
Anticancer ActivityMicromolar against multiple lines
Enzyme InhibitionDYRK1A, CDK5
IC50 ValuesLow micromolar range

Eigenschaften

IUPAC Name

ethyl 3-oxo-5,6,8,9-tetrahydro-2H-pyridazino[3,4-d]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-2-17-11(16)14-5-3-8-7-10(15)13-12-9(8)4-6-14/h7H,2-6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPMZCGARURKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=CC(=O)NN=C2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676876
Record name Ethyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190897-26-7
Record name Ethyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate
Reactant of Route 2
ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate
Reactant of Route 3
ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.